molecular formula C17H18ClN3O5S B2634511 N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251594-01-0

N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2634511
CAS No.: 1251594-01-0
M. Wt: 411.86
InChI Key: SEQYGZDISYLRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: is a complex organic compound that has garnered interest due to its potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridinone ring.

    Introduction of the Morpholine Sulfonyl Group: This step can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorophenyl Group: This step involves nucleophilic substitution reactions where the chlorophenyl group is introduced to the dihydropyridinone core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Use of Catalysts: To increase reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and inhibition.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. This compound may:

    Bind to Enzymes: Inhibiting their activity by occupying the active site.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Cellular Processes: By altering the function of key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: can be compared to other compounds with similar structural features, such as:

Uniqueness

    Unique Structural Features: The combination of chlorophenyl, morpholine sulfonyl, and dihydropyridinone groups.

    Distinct Chemical Properties: Resulting from the specific arrangement of functional groups.

    Specific Applications: Its potential use in various scientific and industrial fields sets it apart from other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c18-14-3-1-2-4-15(14)19-16(22)12-20-11-13(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQYGZDISYLRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.